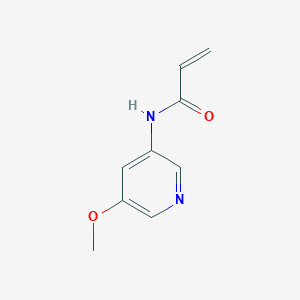
N-(5-Methoxypyridin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methoxypyridin-3-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a pyridine-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide is not fully understood. However, it has been found that N-(5-Methoxypyridin-3-yl)prop-2-enamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-Methoxypyridin-3-yl)prop-2-enamide also inhibits the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and differentiation. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have low toxicity and can be easily synthesized using various methods. However, one of the limitations of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(5-Methoxypyridin-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-(5-Methoxypyridin-3-yl)prop-2-enamide and to improve its solubility in water. Additionally, future research can explore the potential of N-(5-Methoxypyridin-3-yl)prop-2-enamide in the treatment of other diseases and disorders.
Synthesemethoden
N-(5-Methoxypyridin-3-yl)prop-2-enamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Heck reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 5-iodo-3-methoxypyridine with propargylamine in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential use in the treatment of cancer. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have neuroprotective effects and can reduce the production of reactive oxygen species in the brain.
Eigenschaften
IUPAC Name |
N-(5-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAZBIKAGMEAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxypyridin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

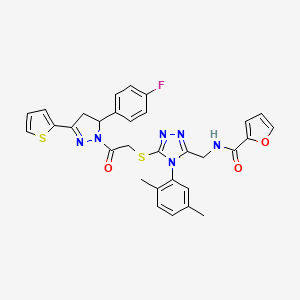
![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)



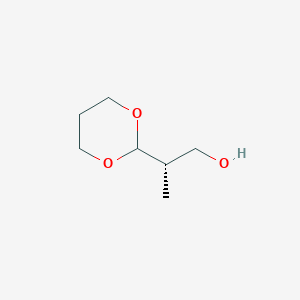
![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)
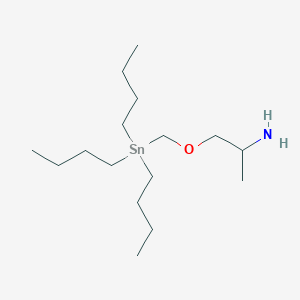

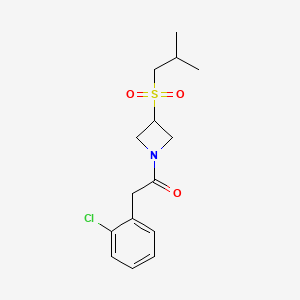
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)